molecular formula C26H24ClN3O4 B2750644 3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide CAS No. 1029764-81-5

3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B2750644
CAS No.: 1029764-81-5
M. Wt: 477.95
InChI Key: QLBBWNMSLNLJSE-UHFFFAOYSA-N
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Description

3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the piperazine ring and the attachment of the nicotinamide group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and its interactions with specific molecular targets make it a valuable compound for scientific research.

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4/c1-33-21-12-7-16(15-22(21)34-2)13-14-28-26(32)24-23(19-5-3-4-6-20(19)29-24)30-25(31)17-8-10-18(27)11-9-17/h3-12,15,29H,13-14H2,1-2H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBBWNMSLNLJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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